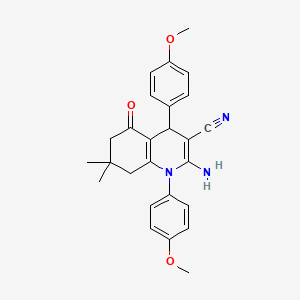
2-Amino-1,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-1,4-ビス(4-メトキシフェニル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、ヘキサヒドロキノリン類に属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-アミノ-1,4-ビス(4-メトキシフェニル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な触媒の存在下で、アルデヒド、β-ケトエステル、および酢酸アンモニウムを縮合させるハントツシュ反応です。反応条件は、通常、エタノールまたは他の適切な溶媒中で還流させることを含みます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、連続フロー反応器の使用、高度な精製技術、およびコスト効果の高い試薬の選択が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、通常、アミノ基またはメトキシ基で酸化反応を受ける可能性があります。
還元: 還元反応は、カルボニル基を標的にして、アルコールに変換することができます。
置換: 置換反応は、芳香環またはキノリンコアのさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノリンN-オキシドが生成される場合があり、還元によりアルコール誘導体が生成される場合があります。
4. 科学研究の応用
化学
化学では、この化合物はより複雑な分子の合成のための構成ブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、合成有機化学において貴重な化合物になります。
生物学
生物学的に、ヘキサヒドロキノリン誘導体は、抗菌剤、抗ウイルス剤、抗癌剤として可能性を示しています。この化合物に関する研究では、その生物活性と潜在的な治療的用途に焦点を当てることができます。
医学
医学では、この化合物を薬理学的特性について調査することができます。研究では、さまざまな疾患の治療のための薬物候補としての有効性と安全性を調べることができます。
産業
産業的には、この化合物は、そのユニークな化学的特性により、ポリマーや染料などの新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino or methoxy groups.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at various positions on the aromatic rings or the quinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, hexahydroquinoline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research into this compound may focus on its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Studies might explore its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
2-アミノ-1,4-ビス(4-メトキシフェニル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルの作用機序は、その特定の生物学的標的に依存します。一般的に、酵素または受容体と相互作用して、その活性を調節する可能性があります。関与する分子経路には、特定の酵素の阻害や受容体部位への結合が含まれ、治療効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-アミノ-1,4-ビス(4-ヒドロキシフェニル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル
- 2-アミノ-1,4-ビス(4-クロロフェニル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリル
独自性
類似の化合物と比較して、2-アミノ-1,4-ビス(4-メトキシフェニル)-7,7-ジメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボニトリルは、メトキシ基の存在により、ユニークな特性を示す可能性があります。これらの基は、化合物の反応性、溶解性、および生物活性に影響を与える可能性があり、その類似体とは異なります。
類似化合物との比較
Similar Compounds
- 2-Amino-1,4-bis(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-1,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may exhibit unique properties due to the presence of methoxy groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
特性
分子式 |
C26H27N3O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
2-amino-1,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H27N3O3/c1-26(2)13-21-24(22(30)14-26)23(16-5-9-18(31-3)10-6-16)20(15-27)25(28)29(21)17-7-11-19(32-4)12-8-17/h5-12,23H,13-14,28H2,1-4H3 |
InChIキー |
DXIQHBGVNAWHGG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)OC)N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


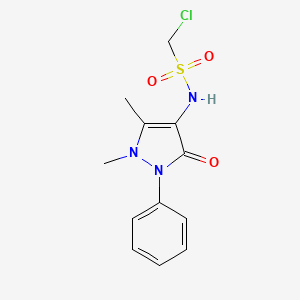
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
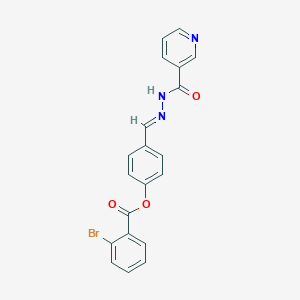
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
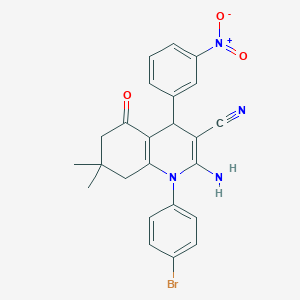
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538192.png)
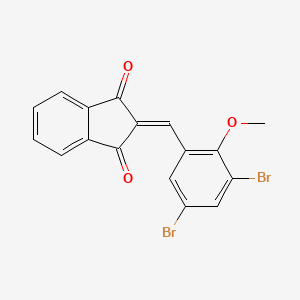
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one](/img/structure/B11538199.png)
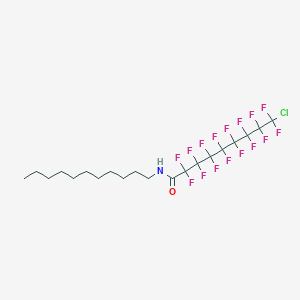
![4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
![6'-amino-5-fluoro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11538220.png)
